Technical Whitepaper: 3-(3-Piperidinyl)propanamide Hydrochloride (CAS 214067-88-4) in Advanced Drug Discovery
Technical Whitepaper: 3-(3-Piperidinyl)propanamide Hydrochloride (CAS 214067-88-4) in Advanced Drug Discovery
Executive Summary
As modern drug discovery pivots toward highly selective, conformationally restricted pharmacophores, functionalized saturated heterocycles have become indispensable. 3-(3-Piperidinyl)propanamide hydrochloride (CAS 214067-88-4) —hereafter referred to as 3-PPA-HCl—is a highly versatile, bifunctional aliphatic building block. Featuring both a reactive secondary amine within a piperidine ring and a terminal primary amide, 3-PPA-HCl serves as a critical intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs).
This technical guide provides an authoritative framework for the physicochemical profiling, mechanistic utility, and synthetic manipulation of 3-PPA-HCl. Designed for medicinal chemists and process scientists, the protocols detailed herein are engineered as self-validating systems to ensure high-yield, reproducible integration into drug development pipelines.
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of 3-PPA-HCl is critical for predicting its behavior in biphasic reaction systems and chromatographic purification. The hydrochloride salt form is specifically utilized to prevent premature oxidative degradation of the secondary amine and to inhibit unwanted intermolecular cyclization or polymerization during storage[1].
| Property | Value / Description |
| Chemical Name | 3-(3-Piperidinyl)propanamide hydrochloride |
| CAS Number | 214067-88-4 |
| Molecular Formula | C₈H₁₆N₂O · HCl |
| Molecular Weight | 192.69 g/mol [1] |
| Physical State | White to off-white crystalline powder |
| Hydrogen Bond Donors | 3 (Amide -NH₂, Piperidine -NH⁺) |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Piperidine N) |
| Solubility Profile | High in H₂O, MeOH, DMSO; Insoluble in Hexanes, Et₂O |
Mechanistic Utility in Drug Design
The strategic selection of a 3-substituted piperidine scaffold over 2- or 4-substituted analogs is rooted in spatial geometry and target engagement. Piperidine rings are ubiquitous in FDA-approved drugs, and the introduction of specific substitution patterns at the 3-position is a proven strategy for modulating physicochemical properties, improving pharmacokinetic profiles, and enhancing target selectivity[2].
Key Mechanistic Advantages:
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Conformational Restriction: The 3-position substitution vectorizes the propanamide tail at an optimal angle to disrupt specific protein-protein interactions (PPIs). This exact spatial arrangement has been instrumental in the discovery of highly potent, orally active Akt inhibitors with significantly reduced hERG-related cardiac toxicity[3].
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Bifunctional Orthogonality: The secondary amine allows for precise N-alkylation or arylation, while the primary amide can be independently dehydrated to a nitrile, hydrolyzed to a carboxylic acid, or engaged in cross-coupling.
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Scaffold Hybridization: 3-substituted piperidines are highly effective when hybridized with natural product scaffolds, leading to the discovery of potent modulators such as NLRP3 inflammasome inhibitors[4].
Synthetic Workflows & Methodologies
To maintain scientific integrity and experimental reproducibility, the following protocols are designed with built-in causality and in-process controls.
Protocol: Chemoselective Reductive Amination
Objective: To functionalize the piperidine nitrogen without cross-reacting with the primary amide. Causality & Rationale: Direct alkylation with alkyl halides frequently results in over-alkylation, yielding undesired quaternary ammonium salts. Reductive amination utilizing Sodium Triacetoxyborohydride (STAB) is highly chemoselective for secondary amines and operates under mild acidic conditions that leave the primary amide intact.
Step-by-Step Methodology:
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Free-Basing (Activation): Suspend 3-PPA-HCl (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise at 0°C. Rationale: DIPEA neutralizes the HCl salt, liberating the nucleophilic secondary amine while its steric bulk prevents it from acting as a competing nucleophile.
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Imine Formation: Add the target aldehyde (1.05 eq) to the solution. Stir at room temperature for 2 hours.
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In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in MeOH, and analyze via LC-MS to confirm the complete disappearance of the 3-PPA free base mass (m/z 157.1) and the formation of the intermediate iminium ion.
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Reduction: Cool the reaction to 0°C. Add STAB (1.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer. Stir for 12 hours at room temperature.
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Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ (pH ~8). Extract the aqueous layer with DCM (3x). Rationale: Maintaining a mildly basic pH ensures the newly formed tertiary amine remains deprotonated and partitions into the organic phase.
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Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Bifunctional synthetic pathways for 3-PPA-HCl in API development.
Analytical Validation & Quality Control
A self-validating protocol requires rigorous analytical checks to ensure structural fidelity and purity before downstream API integration.
1. High-Performance Liquid Chromatography (HPLC-UV/MS):
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Stationary Phase: C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm).
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Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Rationale: The addition of Trifluoroacetic acid (TFA) ensures the basic piperidine nitrogen is fully protonated, preventing peak tailing and ensuring sharp chromatographic resolution.
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Acceptance Criteria: >98% Area Under Curve (AUC) at 210 nm; corresponding [M+H]⁺ mass peak confirmed via Electrospray Ionization (ESI+).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR (400 MHz, DMSO-d₆): Look for the characteristic broad singlet signals integrating for 2 protons around δ 6.8 - 7.3 ppm, confirming the integrity of the primary amide (-NH₂). The piperidine ring protons will appear as complex multiplets between δ 1.2 - 3.5 ppm.
Self-validating analytical QC workflow for piperidine derivatives.
References
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[4] Scaffold Hybrid of the Natural Product Tanshinone I with Piperidine for the Discovery of a Potent NLRP3 Inflammasome Inhibitor. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
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[3] Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
